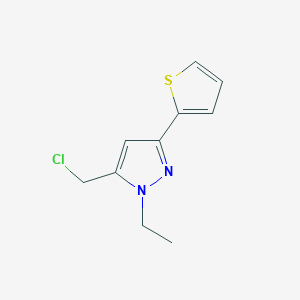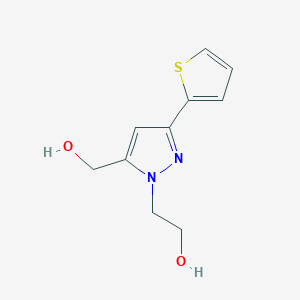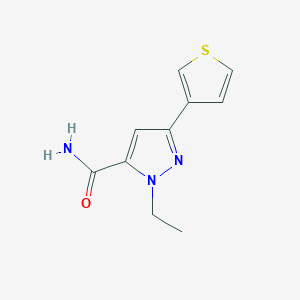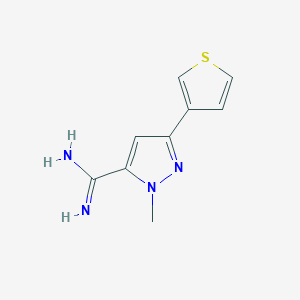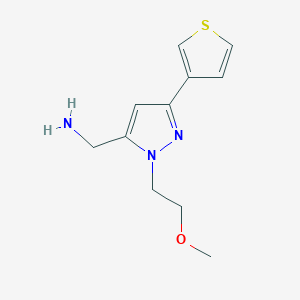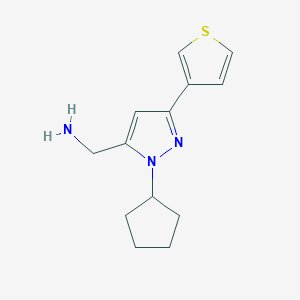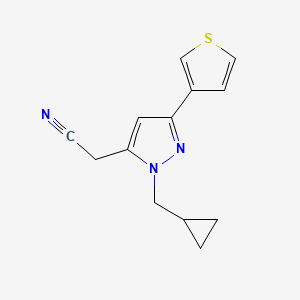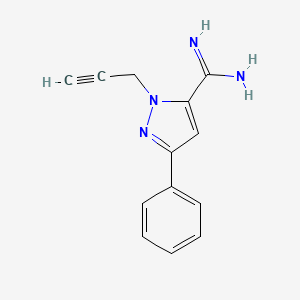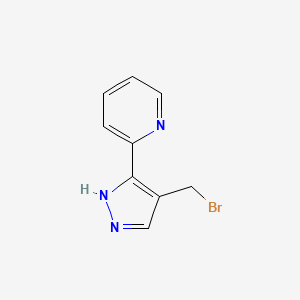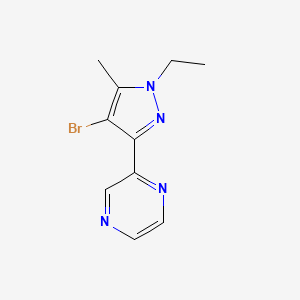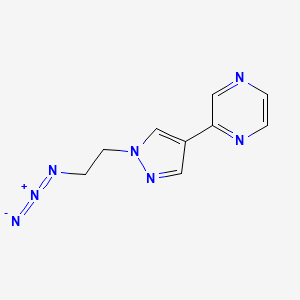
2-(1-(2-叠氮乙基)-1H-吡唑-4-基)吡嗪
描述
“2-(1-(2-azidoethyl)-1H-pyrazol-4-yl)pyrazine” is a complex organic compound that falls under the category of heterocyclic compounds . Heterocyclic compounds are cyclic compounds that contain one or more elements other than carbon in their ring structure .
Synthesis Analysis
The synthesis of such compounds often involves a variety of synthetic routes. One common method involves the cyclization of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl 1,2,3-triazoles . Another method involves starting from 2,2-dichlorovinylacetophenones, which are sequentially transformed into various intermediates .科学研究应用
新型吡唑衍生物作为抗炎和抗菌剂
吡唑衍生物(包括与 2-(1-(2-叠氮乙基)-1H-吡唑-4-基)吡嗪相关的化合物)已因其作为抗炎和抗菌剂的潜力而受到探索。各种 1H-吡唑衍生物的合成已产生具有有希望的抗炎和抗菌活性的化合物,某些衍生物显示出良好的安全范围且没有致溃疡作用。这项研究突出了吡唑衍生物在解决炎症性疾病和微生物感染方面的治疗潜力 (Bekhit、Ashour 和 Guemei,2005 年)。
吡唑啉衍生物的抗惊厥特性
与 2-(1-(2-叠氮乙基)-1H-吡唑-4-基)吡嗪相关的吡唑啉衍生物的另一个研究途径是它们的抗惊厥特性。涉及合成新的 2-吡唑啉衍生物并在最大电休克发作 (MES) 和戊四唑 (PTZ) 试验中对其进行评估的研究表明,某些化合物具有明显的抗惊厥活性,表明它们在治疗癫痫发作障碍中的潜力 (Bhandari、Tripathi 和 Saraf,2013 年)。
吡唑啉的绿色合成及其应用
吡唑啉的绿色合成(可能包括 2-(1-(2-叠氮乙基)-1H-吡唑-4-基)吡嗪的衍生物)强调了环境友好的方法。这种方法涉及无溶剂反应,以合成吡喃并[2,3-c]吡唑和吡唑并[1,5-a]嘧啶,展示了生产这些化合物的有效且生态友好的途径,这些化合物可能在制药和材料科学中具有各种应用 (Al-Matar、Khalil、Adam 和 Elnagdi,2010 年)。
吡嗪衍生物的抗菌和抗氧化活性
对吡嗪衍生物(包括类似于 2-(1-(2-叠氮乙基)-1H-吡唑-4-基)吡嗪的结构)的研究表明了它们的潜在抗菌和抗氧化活性。已经开发出新的合成方法来生产取代的 2-吡唑啉和 1H-吡唑衍生物,它们对细菌菌株具有显着的活性,并具有显着的抗氧化特性,表明它们在治疗应用中的潜力 (Kitawat 和 Singh,2014 年)。
未来方向
作用机制
Target of Action
Similar compounds, such as tetrahydro[1,2,3]triazolo[1,5-a]pyrazines, have been identified as modulators of σ-receptors, inhibitors of β-secretase-1 (bace-1), and cytochrome cyp8b1 . These targets play crucial roles in various biological processes, including signal transduction, enzyme regulation, and metabolic pathways.
Mode of Action
It is known that azide groups can participate in click reactions, such as the copper(i)-catalyzed azide-alkyne cycloaddition (cuaac), to form 1,2,3-triazoles . This reaction could potentially facilitate the interaction of the compound with its targets, leading to changes in their function.
Biochemical Pathways
For instance, modulators of σ-receptors can influence signal transduction pathways, while inhibitors of BACE-1 can affect amyloid precursor protein processing, a pathway implicated in Alzheimer’s disease .
Pharmacokinetics
The presence of the azide group could potentially influence these properties, as azides are known to be reactive and can undergo various transformations in biological systems .
Result of Action
Similar compounds have been shown to possess antiviral activity and exhibit antitumor activity . These effects are likely a result of the compound’s interaction with its targets and its influence on various biochemical pathways.
Action Environment
For instance, the reactivity of the azide group could be influenced by the pH of the environment .
生化分析
Biochemical Properties
2-(1-(2-azidoethyl)-1H-pyrazol-4-yl)pyrazine plays a significant role in biochemical reactions, particularly in the context of click chemistry and bioorthogonal labeling. The azido group in this compound is highly reactive and can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, making it a valuable tool for tagging and tracking biomolecules in complex biological systems . This compound interacts with various enzymes, proteins, and other biomolecules through its azido group, facilitating the formation of stable triazole linkages. These interactions are crucial for studying protein-protein interactions, enzyme activities, and cellular processes.
Cellular Effects
The effects of 2-(1-(2-azidoethyl)-1H-pyrazol-4-yl)pyrazine on cells and cellular processes are profound. This compound influences cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. The azido group allows for the selective labeling of cellular components, enabling researchers to track and visualize cellular processes in real-time . Additionally, the compound’s ability to form stable triazole linkages with biomolecules can impact cellular signaling pathways, potentially altering gene expression and metabolic activities.
Molecular Mechanism
At the molecular level, 2-(1-(2-azidoethyl)-1H-pyrazol-4-yl)pyrazine exerts its effects through specific binding interactions with biomolecules. The azido group can undergo click chemistry reactions with alkyne-containing molecules, leading to the formation of triazole linkages . This reaction is highly specific and efficient, allowing for precise modification of target biomolecules. The compound can inhibit or activate enzymes by covalently modifying their active sites, thereby influencing their catalytic activities. Additionally, the formation of triazole linkages can lead to changes in gene expression by altering the interactions between transcription factors and DNA.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1-(2-azidoethyl)-1H-pyrazol-4-yl)pyrazine can vary over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under physiological conditions, but it can degrade over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including changes in cell proliferation, differentiation, and apoptosis.
Dosage Effects in Animal Models
The effects of 2-(1-(2-azidoethyl)-1H-pyrazol-4-yl)pyrazine in animal models are dose-dependent. At low doses, the compound can effectively label and track biomolecules without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including disruptions in cellular processes and potential organ damage. Threshold effects have been noted, where the compound’s beneficial effects are maximized at specific concentrations, beyond which toxicity increases.
Metabolic Pathways
2-(1-(2-azidoethyl)-1H-pyrazol-4-yl)pyrazine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion and utilization within cells . The compound can affect metabolic flux and alter metabolite levels by modifying key enzymes involved in metabolic pathways. These interactions can lead to changes in cellular energy production, biosynthesis, and degradation processes.
Transport and Distribution
The transport and distribution of 2-(1-(2-azidoethyl)-1H-pyrazol-4-yl)pyrazine within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within specific tissues can influence its activity and function, potentially leading to targeted effects on cellular processes.
Subcellular Localization
The subcellular localization of 2-(1-(2-azidoethyl)-1H-pyrazol-4-yl)pyrazine is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound can localize to the nucleus, mitochondria, or other organelles, where it can exert its effects on cellular function. The specific localization of this compound can influence its activity and interactions with biomolecules, leading to targeted modifications of cellular processes.
属性
IUPAC Name |
2-[1-(2-azidoethyl)pyrazol-4-yl]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N7/c10-15-13-3-4-16-7-8(5-14-16)9-6-11-1-2-12-9/h1-2,5-7H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZTCJJJLAQLYIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=CN(N=C2)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



